

Spectroscopic Analysis of Phenylephrine: A Technical Guide for Researchers

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Compound of Interest

3-[1-Hydroxy-2(methylamino)ethyl]phenol

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Introduction

Phenylephrine is a synthetic amine and a selective alpha-1 adrenergic receptor agonist primarily used as a nasal decongestant and to treat hypotension.[1] Its efficacy and safety are critically dependent on its chemical purity and structural integrity. This technical guide provides an in-depth overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to characterize Phenylephrine. The data and protocols presented herein are essential for researchers, scientists, and drug development professionals involved in the quality control, synthesis, and analysis of this pharmaceutical compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound by observing the magnetic properties of atomic nuclei. For Phenylephrine, ¹H (proton) and ¹³C (carbon-13) NMR are used to confirm the connectivity and chemical environment of each atom in the molecule.

Data Presentation: NMR Spectral Data

The following tables summarize the characteristic chemical shifts for Phenylephrine. Note that shifts can vary slightly based on the solvent and concentration.



Table 1: ¹H NMR Spectral Data for Phenylephrine

Chemical Shift (δ) ppm	Multiplicity	Assignment
~7.4	t	Aromatic H
~7.0	d	Aromatic H
~6.8	d	Aromatic H
~6.7	S	Aromatic H
~4.9	dd	СН-ОН
~3.0	m	CH ₂ -N

|~2.6 | s | N-CH₃ |

Data is a compilation from various sources and may be presented for the hydrochloride salt form in a solvent like $D_2O.[2]$

Table 2: 13C NMR Spectral Data for Phenylephrine

Chemical Shift (δ) ppm	Assignment
~157.0	C-OH (Aromatic)
~142.5	C (Aromatic)
~129.5	CH (Aromatic)
~119.0	CH (Aromatic)
~115.5	CH (Aromatic)
~114.0	CH (Aromatic)
~71.0	СН-ОН
~55.0	CH ₂ -N

|~33.0 | N-CH₃ |



Note: Data compiled from publicly available spectral databases for Phenylephrine salts.[3]

Experimental Protocol: NMR Analysis

- Sample Preparation: Accurately weigh approximately 5-10 mg of the Phenylephrine sample.
 Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O), DMSO-d₆) in a 5 mm NMR tube.[4] Ensure the sample is fully dissolved to avoid poor spectral resolution.[4]
- Instrument Setup: Place the NMR tube into the spectrometer's autosampler or manually insert it into the magnet. Tune and match the probe for the appropriate nucleus (¹H or ¹³C).
 Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- Data Acquisition: Acquire a standard 1D ¹H NMR spectrum. A sufficient number of scans should be used to achieve an adequate signal-to-noise ratio. For ¹³C NMR, a proton-decoupled experiment is typically run, which requires a longer acquisition time due to the low natural abundance of ¹³C.[5] A relaxation delay (d¹) of at least 5 times the longest T¹ relaxation time should be used for quantitative measurements.[5]
- Data Processing: Apply a Fourier transform to the acquired Free Induction Decay (FID).
 Phase the resulting spectrum and perform a baseline correction. Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS). Integrate the peaks in the ¹H spectrum to determine proton ratios.

Visualization: General NMR Workflow



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Caption: General workflow for NMR spectroscopic analysis.



Infrared (IR) Spectroscopy

IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes its bonds to vibrate.[6] The resulting spectrum provides a unique "fingerprint" of the molecule and is excellent for identifying the presence of specific functional groups.

Data Presentation: IR Spectral Data

Table 3: Key IR Absorption Bands for Phenylephrine

Wavenumber (cm ⁻¹)	Functional Group	Vibration Type
3500 - 3200 (broad)	O-H (Alcohol, Phenol)	Stretching
3100 - 3000	C-H (Aromatic)	Stretching
2980 - 2850	C-H (Aliphatic)	Stretching
~2700 - 2400 (broad)	N-H (Amine Salt)	Stretching
1600 - 1450	C=C (Aromatic)	Stretching
~1260	C-O (Phenol)	Stretching

| ~1040 | C-O (Alcohol) | Stretching |

Note: Data compiled from Sigma-Aldrich reference spectrum and other sources.[7][8] The broad N-H stretch is characteristic of the hydrochloride salt form.

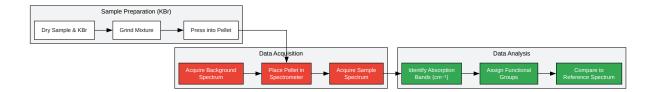
Experimental Protocol: IR Analysis (KBr Pellet Method)

- Sample Preparation: Dry the Phenylephrine sample and spectroscopic grade Potassium Bromide (KBr) to remove any residual moisture, which has a strong IR absorption.
- Mixing: Add approximately 1-2 mg of the Phenylephrine sample to 100-200 mg of dry KBr in an agate mortar. Gently grind the mixture until a fine, homogeneous powder is obtained.[9]
- Pellet Formation: Transfer a small amount of the powder into a pellet die. Place the die under a hydraulic press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent or translucent pellet.



• Data Acquisition: Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer. Record the spectrum, typically over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample compartment should be recorded first and automatically subtracted from the sample spectrum.

Visualization: General IR Analysis Workflow



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Caption: General workflow for IR analysis using the KBr pellet method.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio.[10] It is used to determine the molecular weight of a compound and can provide structural information through the analysis of fragmentation patterns.

Data Presentation: Mass Spectrometry Data

Electrospray Ionization (ESI) is a soft ionization technique commonly used for pharmaceutical analysis.

Table 4: Key ESI-MS/MS Fragments for Phenylephrine



m/z Value	Proposed Fragment / Neutral Loss
168.1	[M+H] ⁺ (Protonated Parent Molecule)
150.1	[M+H - H ₂ O] ⁺ (Loss of water)
135.1	[M+H - H_2O - CH_3] ⁺ (Loss of water and a methyl group)

 $|91.1|[C_7H_7]^+$ (Tropylium ion fragment) |

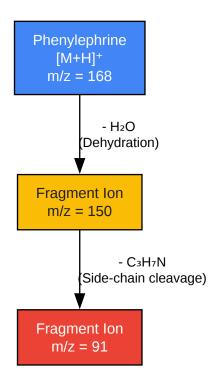
Data compiled from ESI-MS/MS studies.[11][12]

Experimental Protocol: Mass Spectrometry Analysis (LC-MS)

- Sample Preparation: Prepare a dilute solution of the Phenylephrine sample (e.g., 1-10 μg/mL) in a solvent system suitable for liquid chromatography and electrospray ionization, such as a mixture of methanol and water with a small amount of formic acid to promote protonation.
- Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system. Use a suitable column (e.g., C18) and mobile phase gradient to separate Phenylephrine from any impurities before it enters the mass spectrometer. This is a crucial step in analyzing complex mixtures.[13]
- Ionization: The eluent from the LC is directed into the ESI source of the mass spectrometer.
 A high voltage is applied, causing the sample to form a fine spray of charged droplets. The solvent evaporates, leaving gas-phase protonated molecules [M+H]+.
- Mass Analysis (MS1): In the first stage, the mass analyzer scans a range of m/z values to detect the parent ion (e.g., m/z 168 for Phenylephrine).
- Fragmentation and Analysis (MS/MS): For structural confirmation, the parent ion (m/z 168) is selectively isolated and subjected to collision-induced dissociation (CID) with an inert gas.
 The resulting fragment ions are then analyzed in a second stage of mass analysis to produce the MS/MS spectrum.[11]

Visualization: Phenylephrine ESI-MS/MS Fragmentation





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Caption: Simplified ESI-MS/MS fragmentation pathway of Phenylephrine.

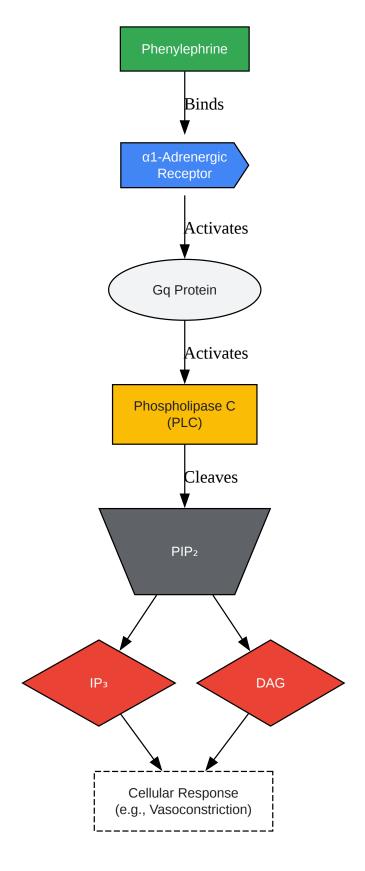
Integrated Analysis and Biological Context

The true power of spectroscopic analysis lies in the integration of data from all three techniques. NMR confirms the precise atomic arrangement, IR identifies the key functional groups, and MS provides the molecular weight and fragmentation pattern. Together, they provide an unambiguous confirmation of the structure and purity of Phenylephrine.

Phenylephrine exerts its biological effects by acting as an agonist at α1-adrenergic receptors. [1] This interaction initiates a well-defined signaling cascade within target cells, such as vascular smooth muscle cells.

Visualization: Phenylephrine Signaling Pathway





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Caption: Simplified signaling pathway of Phenylephrine.



Conclusion

The spectroscopic analysis of Phenylephrine through NMR, IR, and Mass Spectrometry provides a comprehensive chemical profile essential for its development and use in pharmaceuticals. Each technique offers complementary information, and when used in concert, they enable the definitive identification, structural elucidation, and purity assessment of the active pharmaceutical ingredient. The protocols and data presented in this guide serve as a foundational resource for scientists engaged in the rigorous analysis of this important compound.

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